4-aminobenzenesulfonyl Chloride
CAS No.: 24939-24-0
Cat. No.: VC3737159
Molecular Formula: C6H6ClNO2S
Molecular Weight: 191.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 24939-24-0 |
---|---|
Molecular Formula | C6H6ClNO2S |
Molecular Weight | 191.64 g/mol |
IUPAC Name | 4-aminobenzenesulfonyl chloride |
Standard InChI | InChI=1S/C6H6ClNO2S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4H,8H2 |
Standard InChI Key | MTOJDBAZGOYUOZ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1N)S(=O)(=O)Cl |
Canonical SMILES | C1=CC(=CC=C1N)S(=O)(=O)Cl |
Introduction
Chemical Properties and Structure
4-Aminobenzenesulfonyl chloride possesses a distinctive chemical structure that underpins its reactivity and applications in various fields. With the molecular formula C6H6ClNO2S, this compound features a benzene ring with an amino group (-NH2) at the para position and a sulfonyl chloride group (-SO2Cl).
The physical characteristics of 4-aminobenzenesulfonyl chloride include a molecular weight of 191.64 g/mol and a melting point range of 70-72°C. At room temperature, it exists as a solid, displaying limited water solubility but readily dissolving in various organic solvents.
The following table presents essential chemical identifiers and physical properties of 4-aminobenzenesulfonyl chloride:
Property | Value |
---|---|
IUPAC Name | 4-aminobenzenesulfonyl chloride |
Molecular Formula | C6H6ClNO2S |
Molecular Weight | 191.64 g/mol |
CAS Number | 24939-24-0 |
Melting Point | 70-72°C |
InChI | InChI=1S/C6H6ClNO2S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4H,8H2 |
InChI Key | MTOJDBAZGOYUOZ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1N)S(=O)(=O)Cl |
Physical Appearance | Solid |
Solubility | Sparingly soluble in water, soluble in organic solvents |
The structural features of 4-aminobenzenesulfonyl chloride profoundly influence its chemical behavior. The amino group (-NH2) functions as an electron-donating group, increasing electron density within the aromatic ring, particularly at the ortho and para positions. Conversely, the sulfonyl chloride group (-SO2Cl) demonstrates high reactivity toward nucleophiles due to the excellent leaving ability of the chloride ion and the electrophilic character of the sulfur atom.
The electronic distribution within the molecule creates an interesting system where the amino and sulfonyl chloride groups exert opposing electronic effects on the benzene ring. This electronic interplay dictates the reactivity patterns observed in various chemical transformations involving 4-aminobenzenesulfonyl chloride.
Additionally, the amino group provides opportunities for further functionalization, making 4-aminobenzenesulfonyl chloride exceptionally versatile in organic synthesis. This group can undergo diazotization, acylation, and numerous other transformations, expanding the range of derivatives that can be prepared from this compound and enhancing its utility in diverse applications.
Synthesis Methods
The preparation of 4-aminobenzenesulfonyl chloride can be accomplished through several methodologies, with approaches varying based on scale requirements, available starting materials, and desired product purity. This section explores the primary synthetic routes, reaction conditions, and industrial production methods for this compound.
Common Synthetic Routes
One of the most prevalent methods for synthesizing 4-aminobenzenesulfonyl chloride involves the reaction of 4-aminobenzenesulfonamide with thionyl chloride (SOCl2) under reflux conditions. This transformation proceeds according to the following equation:
4-aminobenzenesulfonamide + SOCl2 → 4-aminobenzenesulfonyl chloride + SO2 + HCl
This reaction typically requires an inert atmosphere to prevent undesired side reactions and is conducted at temperatures ranging from 60-80°C. The process generates sulfur dioxide and hydrogen chloride as byproducts, necessitating proper ventilation and safety measures during synthesis.
Another significant approach involves the reduction of 4-nitrobenzenesulfonyl chloride. This two-step process first requires the synthesis of 4-nitrobenzenesulfonyl chloride, followed by selective reduction of the nitro group to an amino group while preserving the sulfonyl chloride functionality.
The reduction step can be accomplished using various reducing agents, including iron powder and hydrochloric acid under controlled conditions. This method proves particularly valuable when 4-nitrobenzenesulfonyl chloride is readily available as a starting material.
Industrial Production Methods
In industrial settings, the production of 4-aminobenzenesulfonyl chloride typically employs large-scale batch processes that prioritize efficiency, yield, and product purity. Industrial syntheses generally utilize stainless steel reactors equipped with reflux condensers to manage the gaseous byproducts generated during the reaction process.
The industrial production commonly relies on thionyl chloride as the chlorinating agent due to its effectiveness in converting sulfonamides to sulfonyl chlorides. Alternative chlorinating agents, such as phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3), may also be employed depending on specific process requirements and economic considerations.
Reaction Conditions and Parameters
The synthesis of 4-aminobenzenesulfonyl chloride requires careful control of reaction parameters to optimize yield and product quality. Key reaction conditions include:
Parameter | Typical Value | Notes |
---|---|---|
Temperature | 60-80°C | Higher temperatures may cause decomposition |
Reaction Time | 2-4 hours | Depends on scale and concentration |
Atmosphere | Inert (N2 or Ar) | Prevents moisture-induced hydrolysis |
Solvent | Anhydrous | Often solvent-free or minimal solvent |
Molar Ratio (Reagent:Substrate) | 2.2:1 to 5:1 | Excess chlorinating agent typically used |
Pressure | Atmospheric | With appropriate venting for gaseous byproducts |
The reaction temperature is particularly critical, with 60°C often cited as an optimal temperature that balances reaction rate with product stability . A reaction time of approximately 2 hours has been reported as sufficient for complete conversion while minimizing exposure to conditions that might promote side reactions .
The molar ratio of reactants also significantly influences reaction outcome, with a ratio of 4-aminobenzenesulfonyl chloride to other reagents typically ranging from 1:1 to 1:5, with 1:2.2 identified as preferable in certain synthetic contexts .
Purification and Yield Considerations
Following synthesis, 4-aminobenzenesulfonyl chloride requires purification to remove unreacted starting materials, byproducts, and impurities. Common purification methods include:
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Recrystallization from appropriate solvent systems
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Column chromatography for smaller scale preparations
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Washing procedures to remove water-soluble impurities
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Vacuum distillation for volatile impurities
Yields for the synthesis of 4-aminobenzenesulfonyl chloride typically range from 65-85%, depending on the synthetic route, reaction conditions, and purification methods employed. The optimization of reaction parameters and purification techniques continues to be an active area of research to improve both yield and purity while reducing the environmental impact of the synthetic process.
Biological Activity
4-Aminobenzenesulfonyl chloride exhibits significant biological relevance, particularly in its role as a precursor to sulfonamide antibiotics and other pharmaceutically active compounds. Its biological properties and mechanisms of action have been extensively studied, providing valuable insights into its importance in medicinal chemistry and drug development.
Antimicrobial Properties
The primary biological significance of 4-aminobenzenesulfonyl chloride lies in its function as a key intermediate in the synthesis of sulfonamide antibiotics. These compounds, derived from 4-aminobenzenesulfonyl chloride, demonstrate bacteriostatic effects against a wide spectrum of gram-positive and gram-negative bacteria.
Sulfonamides synthesized from 4-aminobenzenesulfonyl chloride operate by inhibiting the bacterial enzyme dihydropteroate synthase, which plays an essential role in folate synthesis. By disrupting this critical metabolic pathway, these compounds interfere with bacterial nucleic acid synthesis and protein production, ultimately inhibiting bacterial growth and proliferation.
Mechanism of Action
The mechanism of action of sulfonamides derived from 4-aminobenzenesulfonyl chloride involves competitive inhibition of dihydropteroate synthase. These compounds structurally resemble para-aminobenzoic acid (PABA), a substrate in bacterial folate synthesis. This structural similarity enables sulfonamides to compete with PABA for the enzyme's active site, thereby inhibiting folate production.
The following table outlines the key aspects of this mechanism of action:
Aspect | Description |
---|---|
Target Enzyme | Dihydropteroate synthase |
Competitive Substrate | Para-aminobenzoic acid (PABA) |
Metabolic Pathway Affected | Folate synthesis |
Downstream Effect | Inhibition of nucleic acid synthesis |
Type of Inhibition | Competitive |
Spectrum of Activity | Broad (gram-positive and gram-negative bacteria) |
Effect on Bacteria | Bacteriostatic (inhibits growth rather than killing) |
This mechanism highlights the importance of the structural features of 4-aminobenzenesulfonyl chloride, particularly the para-amino group, which is retained in the resulting sulfonamide derivatives and proves crucial for their antimicrobial activity.
Structure-Activity Relationships
Research on the structure-activity relationships of compounds derived from 4-aminobenzenesulfonyl chloride has revealed several important insights:
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The para-amino group is essential for antimicrobial activity, as it mimics the structure of PABA
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Modifications to the sulfonyl group can alter the compound's pharmacokinetic properties
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Substitutions on the benzene ring can influence potency, spectrum of activity, and resistance profiles
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The nature of the group attached to the sulfonyl moiety affects tissue penetration and protein binding
These structure-activity relationships have guided the development of numerous sulfonamide derivatives with enhanced properties, including improved potency, reduced toxicity, and extended half-lives.
Pharmacological Applications
Beyond antimicrobial applications, derivatives of 4-aminobenzenesulfonyl chloride have demonstrated efficacy in other therapeutic areas:
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Anti-inflammatory activity in models of chronic inflammation
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Carbonic anhydrase inhibition (relevant for glaucoma treatment)
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Antitumor properties against various cancer cell lines
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Antiviral activities against specific viral pathogens
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Enzyme inhibition in various metabolic pathways
These diverse pharmacological applications underscore the versatility of 4-aminobenzenesulfonyl chloride as a building block in medicinal chemistry and highlight its continued relevance in contemporary drug discovery efforts.
Applications
4-Aminobenzenesulfonyl chloride functions as a versatile compound with applications spanning numerous fields, including pharmaceutical development, organic synthesis, analytical chemistry, and industrial processes. This section explores the diverse applications of this important chemical.
Pharmaceutical Applications
The most significant application of 4-aminobenzenesulfonyl chloride resides in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of sulfonamide drugs. These medications have revolutionized the treatment of bacterial infections and continue to represent important components of the modern pharmaceutical arsenal.
Various sulfa drugs synthesized using 4-aminobenzenesulfonyl chloride include:
Sulfonamide Drug | Primary Medical Use | Synthesis Role of 4-Aminobenzenesulfonyl Chloride |
---|---|---|
Sulfanilamide | Antimicrobial | Direct precursor |
Sulfadiazine | Urinary tract infections | Key intermediate |
Sulfamethoxazole | Component of co-trimoxazole | Precursor in multi-step synthesis |
Sulfacetamide | Ophthalmic antibacterial | Essential building block |
Sulfasalazine | Rheumatoid arthritis, ulcerative colitis | Intermediate in synthesis |
The pharmaceutical relevance of 4-aminobenzenesulfonyl chloride extends beyond antibacterial applications. Derivatives of this compound have been investigated for their potential in treating various conditions, including:
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Cancer therapy, where certain sulfonamides exhibit antitumor properties
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Diabetes management, through compounds that can modulate insulin secretion
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Anti-inflammatory conditions, leveraging the immunomodulatory effects of certain derivatives
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Antiviral therapy, including potential applications against HIV and other viral infections
Use in Organic Synthesis
In the field of organic chemistry, 4-aminobenzenesulfonyl chloride serves as a valuable reagent and building block for synthesizing a wide range of chemical compounds. Its reactivity, particularly through the sulfonyl chloride group, enables various transformations that prove useful in both academic research and industrial applications.
Key synthetic applications include:
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Sulfonamide formation through reaction with amines
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Sulfonate ester synthesis via reaction with alcohols
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Production of sulfonamide protecting groups for amine functionalities
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Synthesis of sulfones through coupling reactions
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Preparation of sulfonyl derivatives with specialized properties
The amino group also provides additional synthetic versatility, allowing for diazotization reactions, coupling processes, and further functionalization of the aromatic ring.
Analytical Chemistry Applications
In analytical chemistry, 4-aminobenzenesulfonyl chloride and its derivatives serve important functions as reagents for various analytical procedures and as reference standards in chromatographic and spectroscopic analyses.
Specific analytical applications include:
Application | Description | Advantage |
---|---|---|
Derivatization Agent | Used to label compounds for improved detection | Enhances sensitivity in analysis |
Mass Spectrometry | Employed as a reference standard | Provides accurate mass measurements |
Chromatography | Acts as a derivatization agent | Improves separation and detection |
Spectroscopic Analysis | Serves as a standard for calibration | Ensures accuracy in measurements |
Chemical Sensors | Component in sensor development | Enables detection of specific analytes |
These analytical applications leverage the chemical properties of 4-aminobenzenesulfonyl chloride, particularly its reactivity toward specific functional groups and its spectroscopic characteristics.
Industrial Uses
Beyond pharmaceutical and analytical applications, 4-aminobenzenesulfonyl chloride finds use in various industrial processes:
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Dye and pigment synthesis, particularly for azo dyes used in textile coloration
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Polymer chemistry, where it can be incorporated into polymer structures to impart specific properties
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Surface modification of materials to introduce functional groups
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Production of specialty chemicals for various industries
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Development of agricultural chemicals, including certain pesticides and plant growth regulators
The industrial significance of 4-aminobenzenesulfonyl chloride continues to expand as new applications are discovered and existing processes are optimized to leverage its unique chemical properties.
Research Findings and Developments
Research on 4-aminobenzenesulfonyl chloride continues to evolve, with recent studies exploring new synthetic methodologies, novel applications, and improved understanding of its chemical behavior. This section highlights significant research findings and current developments related to this compound.
Novel Applications in Medicinal Chemistry
The exploration of novel medicinal applications for 4-aminobenzenesulfonyl chloride derivatives represents a significant area of current research. Investigations into the biological activities of these compounds have revealed promising results in several therapeutic areas.
Recent research findings include:
Therapeutic Area | Key Research Findings | Potential Impact |
---|---|---|
Antimicrobial Resistance | Identification of novel sulfonamides effective against resistant strains | New options for treating resistant infections |
Cancer Therapy | Discovery of derivatives with selective cytotoxicity toward cancer cells | Potential anticancer agents with reduced side effects |
Neurological Disorders | Compounds showing activity in models of epilepsy and neuropathic pain | New approaches for managing neurological conditions |
Inflammatory Diseases | Anti-inflammatory effects through novel mechanisms | Alternative treatments for chronic inflammatory conditions |
Metabolic Disorders | Modulators of enzymes involved in glucose metabolism | Potential therapies for diabetes and related disorders |
These findings highlight the continuing relevance of 4-aminobenzenesulfonyl chloride in contemporary drug discovery and medicinal chemistry research.
Structure-Activity Relationship Studies
Detailed structure-activity relationship (SAR) studies have provided valuable insights into how structural modifications of 4-aminobenzenesulfonyl chloride derivatives influence their biological activities. These studies employ computational methods, high-throughput screening, and targeted synthesis to establish correlations between molecular structure and biological function.
Key findings from SAR studies include:
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Identification of optimal substituent patterns for specific biological targets
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Understanding of electronic and steric factors affecting binding to enzyme active sites
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Recognition of pharmacophoric elements essential for particular activities
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Development of predictive models to guide the design of new compounds
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Optimization of physicochemical properties to improve pharmacokinetic profiles
These SAR studies contribute to the rational design of new therapeutic agents based on the 4-aminobenzenesulfonyl chloride scaffold, enabling more focused and efficient drug development.
Analytical and Bioanalytical Developments
Advancements in analytical techniques have enhanced the detection, quantification, and characterization of a4-aminobenzenesulfonyl chloride and its derivatives in various matrices. These developments support both research activities and practical applications in pharmaceutical quality control and environmental monitoring.
Recent analytical developments include:
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Improved chromatographic methods for separation and quantification
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Novel spectroscopic techniques for structural characterization
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Mass spectrometry methods for enhanced sensitivity and selectivity
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Biosensors for rapid detection in complex biological samples
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Microfluidic systems for high-throughput analysis
These analytical advancements facilitate more comprehensive studies of 4-aminobenzenesulfonyl chloride and contribute to a deeper understanding of its behavior in different contexts.
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